3-Quinolinecarboxylic acid, 2-methyl-, 2-(4-morpholinylacetyl)hydrazide
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Overview
Description
3-Quinolinecarboxylic acid, 2-methyl-, 2-(4-morpholinylacetyl)hydrazide is a complex organic compound with the molecular formula C17H20N4O3 and a molecular weight of 328.3657 . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Preparation Methods
The synthesis of 3-Quinolinecarboxylic acid, 2-methyl-, 2-(4-morpholinylacetyl)hydrazide can be achieved through several synthetic routes. One common method involves the reaction of 2-methylquinoline-3-carboxylic acid with hydrazine hydrate to form the hydrazide intermediate. This intermediate is then reacted with 4-morpholinylacetyl chloride under controlled conditions to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
3-Quinolinecarboxylic acid, 2-methyl-, 2-(4-morpholinylacetyl)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various quinoline derivatives with modified functional groups.
Scientific Research Applications
3-Quinolinecarboxylic acid, 2-methyl-, 2-(4-morpholinylacetyl)hydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-Quinolinecarboxylic acid, 2-methyl-, 2-(4-morpholinylacetyl)hydrazide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparison with Similar Compounds
3-Quinolinecarboxylic acid, 2-methyl-, 2-(4-morpholinylacetyl)hydrazide can be compared with other similar compounds such as:
2-Methyl-quinoline-3-carboxylic acid: This compound shares a similar quinoline core but lacks the hydrazide and morpholinylacetyl groups, resulting in different chemical and biological properties.
3-Hydroxy-2-methyl-4-quinolinecarboxylic acid:
2-Methyl-quinoline-3-carboxylic acid ethyl ester: This ester derivative has different solubility and reactivity compared to the hydrazide compound.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
134341-01-8 |
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Molecular Formula |
C17H20N4O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-methyl-N'-(2-morpholin-4-ylacetyl)quinoline-3-carbohydrazide |
InChI |
InChI=1S/C17H20N4O3/c1-12-14(10-13-4-2-3-5-15(13)18-12)17(23)20-19-16(22)11-21-6-8-24-9-7-21/h2-5,10H,6-9,11H2,1H3,(H,19,22)(H,20,23) |
InChI Key |
FWLVZVVHTUQXRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)NNC(=O)CN3CCOCC3 |
Origin of Product |
United States |
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